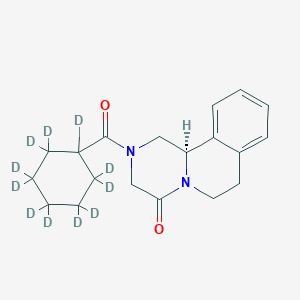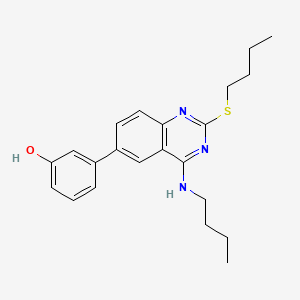
Levocetirizine-d4 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levocetirizine-d4 (dihydrochloride) is a deuterated form of levocetirizine, which is an active enantiomer of cetirizine. Levocetirizine is a second-generation antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. The deuterated form, Levocetirizine-d4, is used in scientific research to study the pharmacokinetics and metabolism of levocetirizine.
准备方法
Synthetic Routes and Reaction Conditions
Levocetirizine-d4 (dihydrochloride) is synthesized through a series of chemical reactions starting from cetirizine. The process involves the selective deuteration of cetirizine to obtain the deuterated form. The synthetic route typically includes:
Purification: The deuterated compound is purified using techniques such as preparative chiral high-performance liquid chromatography (HPLC) to obtain enantiomerically pure levocetirizine-d4.
Formation of Dihydrochloride Salt: The purified levocetirizine-d4 is then converted into its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of Levocetirizine-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of cetirizine using deuterium gas or deuterated reagents.
Chiral Separation: Industrial-scale chiral HPLC or other chiral separation techniques to obtain enantiomerically pure levocetirizine-d4.
Salt Formation: Conversion of the pure compound into its dihydrochloride salt form for stability and ease of handling.
化学反应分析
Types of Reactions
Levocetirizine-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Levocetirizine-d4 (dihydrochloride) is widely used in scientific research, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of levocetirizine.
Metabolic Pathway Analysis: To identify and quantify metabolites of levocetirizine in biological samples.
Drug Interaction Studies: To investigate potential interactions between levocetirizine and other drugs.
Biological Research: To study the effects of levocetirizine on various biological systems and pathways.
Medical Research: To explore the therapeutic potential of levocetirizine in treating allergic conditions and other diseases.
作用机制
Levocetirizine-d4 (dihydrochloride) exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as smooth muscle contraction, increased vascular permeability, and stimulation of cough receptors . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
相似化合物的比较
Levocetirizine-d4 (dihydrochloride) is compared with other similar compounds such as:
Cetirizine: The racemic mixture from which levocetirizine is derived. Levocetirizine has a higher affinity for H1 receptors and is more potent.
Loratadine: Another second-generation antihistamine with a longer half-life but less potency compared to levocetirizine.
Hydroxyzine: A first-generation antihistamine with sedative effects, unlike the non-sedating levocetirizine
Levocetirizine-d4 (dihydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-deuterated compounds.
属性
分子式 |
C21H27Cl3N2O3 |
|---|---|
分子量 |
465.8 g/mol |
IUPAC 名称 |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m1../s1/i14D2,15D2;; |
InChI 键 |
PGLIUCLTXOYQMV-JCJXTDEQSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
规范 SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)


![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)



